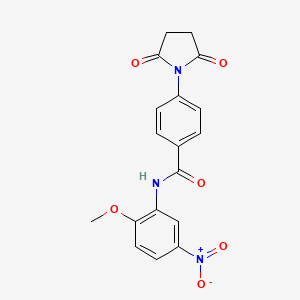
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their antimicrobial and anticancer properties. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoic acid or its derivatives with amines. In the case of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, a new series was synthesized and evaluated for antimicrobial activities, indicating a broad spectrum of activity against various microorganisms . Although the exact synthesis of "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by various spectroscopic methods, including IR, UV–Visible, 1H and 13C NMR, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic transitions, and the nature of functional groups present in the compound. The presence of a nitro group and a methoxy group in the benzamide moiety can significantly influence the molecular structure and properties of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including those influenced by their substituents. The nitro group, for example, can participate in redox reactions, while the methoxy group can be involved in nucleophilic substitution reactions. The reactivity of these compounds can be further explored through computational methods such as Density Functional Theory (DFT) calculations, which can predict the behavior of molecules in different chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the solubility, melting point, and stability of the compounds. Polymorphism, as observed in some benzamide derivatives, can also impact the physical properties, with different polymorphs exhibiting distinct thermal behaviors . The luminescent properties of some benzamide derivatives suggest potential applications in optoelectronic devices . Additionally, the antioxidant activity of these compounds can be assessed using assays such as the DPPH free radical scavenging test .
科学的研究の応用
Synthesis Methodologies and Anticancer Evaluation
A significant aspect of the research on 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide pertains to its synthesis and potential anticancer properties. For instance, Mohan et al. (2021) demonstrated the synthesis of N-(Pyridin-3-yl)benzamide derivatives, highlighting the incorporation of methoxy and nitro groups in the benzamide moiety to enhance anticancer activity against several human cancer cell lines, including breast, lung, and prostate cancer cells. This study underscores the chemical's relevance in developing novel anticancer agents with improved efficacy Mohan, Sridhar, Laxminarayana, & Chary, 2021.
Antioxidant Activity and Neuroleptic Potential
Research by Tumosienė et al. (2019) on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, including compounds with similar structural features to 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide, highlighted potent antioxidant activities. These findings contribute to the understanding of the compound's utility in combating oxidative stress-related diseases Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019. Additionally, the neuroleptic activity of benzamide derivatives, as researched by Iwanami et al. (1981), suggests the compound's potential role in treating psychosis, further expanding its therapeutic applications beyond anticancer activity Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-15-7-6-13(21(25)26)10-14(15)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIOTBQWPDMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)
![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)
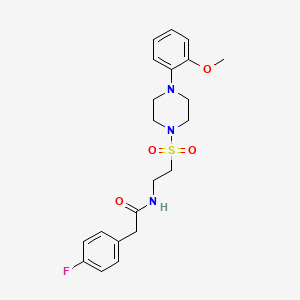
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)
![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)
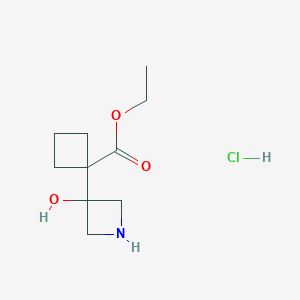
![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)
![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)
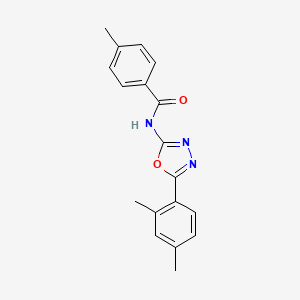
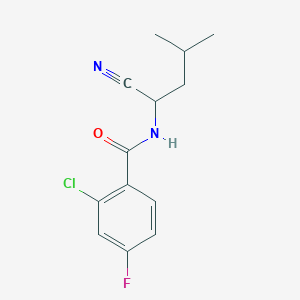
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)